5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide
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Overview
Description
5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is a factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer . This compound, with its unique thiazole structure, could be synthesized and tested for its efficacy in scavenging reactive oxygen species.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to exhibit analgesic and anti-inflammatory activities . The compound could be explored for its potential to inhibit the production of pro-inflammatory cytokines or to modulate pain perception pathways.
Antimicrobial and Antifungal Activity
Thiazoles also display significant antimicrobial and antifungal effects . They can act as inhibitors of bacterial DNA gyrase or fungal cell wall synthesis . This compound could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antiviral Activity
The thiazole nucleus has been associated with anti-HIV activity . It can interfere with the replication cycle of viruses . Research into this compound could focus on its potential application as an antiretroviral agent, particularly against HIV or other RNA viruses.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and shown to possess antitumor and cytotoxic activities . They can induce apoptosis in cancer cells and inhibit tumor growth . This compound’s efficacy could be tested across various human tumor cell lines to assess its potential as an anticancer drug.
Neuroprotective Activity
Some thiazole compounds have demonstrated neuroprotective effects . They may protect neuronal cells from damage caused by neurotoxins or cerebral ischemia . The compound could be investigated for its ability to preserve cognitive functions and prevent neurodegenerative diseases.
Antihypertensive Activity
Thiazole derivatives can exhibit antihypertensive activity by affecting vascular smooth muscle tone or influencing the renin-angiotensin system . This compound could be studied for its potential benefits in managing high blood pressure and related cardiovascular conditions.
Antischizophrenia Activity
There is evidence that thiazole derivatives can have antischizophrenia activity . They may modulate neurotransmitter systems implicated in schizophrenia . The compound’s impact on dopamine and serotonin receptors could be a point of interest for developing new treatments for schizophrenia and other psychiatric disorders.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives generally interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-propan-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-12(2)21-19(23)18-8-6-15(24-18)10-25-20-22-17(11-26-20)16-7-5-13(3)9-14(16)4/h5-9,11-12H,10H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPFPTAWCGMIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide |
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